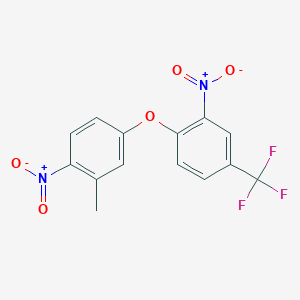
1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and phenoxy groups
Preparation Methods
The synthesis of 1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the activation or inhibition of specific biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-Methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene stands out due to its unique combination of functional groups. Similar compounds include:
- 2-bromo-1-(3-methyl-4-nitrophenoxy)-4-(trifluoromethyl)benzene
- 1-[(3-methyl-4-nitrophenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine
These compounds share structural similarities but differ in their specific functional groups and overall reactivity, highlighting the uniqueness of this compound.
Properties
CAS No. |
59038-65-2 |
|---|---|
Molecular Formula |
C14H9F3N2O5 |
Molecular Weight |
342.23 g/mol |
IUPAC Name |
1-(3-methyl-4-nitrophenoxy)-2-nitro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9F3N2O5/c1-8-6-10(3-4-11(8)18(20)21)24-13-5-2-9(14(15,16)17)7-12(13)19(22)23/h2-7H,1H3 |
InChI Key |
VXVFUNUHVXIFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















